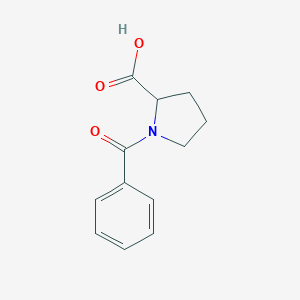

1-Benzoylpyrrolidine-2-carboxylic acid

Description

Contextual Significance of Pyrrolidine-2-carboxylic Acid Motifs in Chemical Science

The pyrrolidine-2-carboxylic acid scaffold, commonly known as proline, is a unique proteinogenic amino acid. sigmaaldrich.comnih.gov Its distinctive five-membered ring, which incorporates the alpha-amino group, imposes significant conformational constraints on the peptide backbone. sigmaaldrich.com This structural rigidity is fundamental to the architecture of proteins, particularly in the formation of turns and the stabilization of secondary structures like the polyproline II (PPII) helix, a key component of collagen. nih.gov

Beyond its role in nature's biopolymers, the proline scaffold is a cornerstone of organocatalysis. L-proline itself has been identified as an efficient, environmentally benign, and reusable catalyst for a variety of organic transformations, including Aldol (B89426), Mannich, and Michael reactions. researchgate.netnih.govtandfonline.com Its ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates has revolutionized asymmetric synthesis, providing a powerful alternative to traditional metal-based catalysts. nih.gov This has led to the development of a vast array of proline derivatives designed to enhance catalytic efficiency, stereoselectivity, and substrate scope in aqueous and organic media. researchgate.netresearchgate.net The inherent chirality of proline makes it an invaluable starting material for the synthesis of complex, optically pure molecules, including pharmaceuticals and natural products. sigmaaldrich.com

Academic Relevance of N-Acylpyrrolidine-2-carboxylic Acid Derivatives

The modification of the proline nitrogen via acylation, creating N-acylpyrrolidine-2-carboxylic acid derivatives, is a critical strategy in synthetic chemistry. This transformation serves multiple purposes. Primarily, the acyl group acts as a protecting group for the secondary amine, preventing its participation in unwanted side reactions. Common protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are staples in solid-phase peptide synthesis, where precise, sequential bond formation is required. nih.govgoogle.com

The introduction of an N-acyl group, such as the benzoyl group in 1-benzoylpyrrolidine-2-carboxylic acid, significantly alters the electronic and steric properties of the proline scaffold. The benzoyl group is electron-withdrawing and introduces considerable steric bulk. This modification influences the conformational preferences of the pyrrolidine (B122466) ring and the rotational barrier of the amide bond, which can be exploited to control the stereochemical outcome of reactions. sigmaaldrich.com

The synthesis of N-acyl derivatives typically involves the reaction of proline with an appropriate acylating agent, such as an acyl chloride (e.g., benzoyl chloride) or anhydride, often under basic conditions to neutralize the generated acid. orgsyn.orgrsc.org These N-protected prolines are versatile intermediates. For instance, N-acylproline derivatives are activated for coupling reactions, such as the formation of amides, which are fundamental to the synthesis of peptides and peptidomimetics. nih.govresearchgate.net They are also used in more complex transformations, including asymmetric cross-coupling reactions to form C(sp²)-C(sp³) bonds, creating chiral N-benzylic heterocycles that are relevant in medicinal chemistry. nih.gov

Research Trajectories and Unexplored Domains of this compound

While specific, in-depth research focusing exclusively on this compound (also known as NPC-17742) is limited, its structural features suggest several promising avenues for future investigation. lookchem.com The compound is primarily categorized as a chiral building block, a protected form of proline that can be used in multi-step syntheses. sigmaaldrich.com

One potential research trajectory lies in the field of medicinal chemistry. Vendor information suggests the compound may possess antioxidant and anti-inflammatory properties, a claim that warrants rigorous biological evaluation. lookchem.com Many proline derivatives, particularly N-(3-aminoalkyl)proline derivatives, have been investigated for their antiglycation activity, which is relevant to complications arising from diabetes. researchgate.net Investigating whether the N-benzoyl moiety confers or enhances such biological activities could be a fruitful area of study.

Another unexplored domain is its application in asymmetric catalysis. While proline and simpler derivatives are well-established organocatalysts, the specific influence of the N-benzoyl group on catalytic activity and selectivity is not well-documented. researchgate.netresearchgate.net Research could explore its efficacy as a catalyst or precatalyst in reactions where the steric and electronic influence of the benzoyl group could fine-tune the chiral environment, potentially leading to improved stereoselectivity for specific substrates. researchgate.net

Furthermore, the compound could be used as a molecular probe to study steric versus stereoelectronic effects on peptide conformation, an area where various 4-substituted proline derivatives have been employed. nih.gov The synthesis of peptides and peptidomimetics incorporating this compound could help elucidate how bulky N-acyl groups impact protein folding and interaction.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 195719-48-3 | lookchem.comscbt.comepa.govbldpharm.com |

| Molecular Formula | C₁₂H₁₃NO₃ | scbt.com |

| Molecular Weight | 219.24 g/mol | scbt.com |

| Synonym | NPC-17742, N-Benzoylproline | lookchem.com |

Table 2: Comparison of Related Proline Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| L-Proline | C₅H₉NO₂ | 115.13 | Parent amino acid |

| 1-Benzylpyrrolidine-2-carboxylic acid | C₁₂H₁₅NO₂ | 205.25 | N-benzyl protected proline nih.gov |

| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | C₇H₁₀ClNO₃ | 191.61 | N-chloroacetyl intermediate researchgate.net |

| N-tert-Butoxycarbonyl-L-proline (Boc-Pro-OH) | C₁₀H₁₇NO₄ | 215.25 | Common protecting group in peptide synthesis nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-benzoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h1-3,5-6,10H,4,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYKQWFHJOBBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304042 | |

| Record name | 1-benzoylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5874-58-8, 195719-48-3 | |

| Record name | NSC164034 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzoylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzoylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereochemical Control in the Preparation of 1 Benzoylpyrrolidine 2 Carboxylic Acid and Its Analogs

Classical and Modern Synthetic Routes to the 1-Benzoylpyrrolidine-2-carboxylic Acid Core

The fundamental structure of this compound is typically assembled through straightforward and reliable chemical reactions. These methods primarily involve the formation of an amide bond between a pyrrolidine-based precursor and a benzoyl group.

Acylation of Pyrrolidine (B122466) Derivatives

A primary and widely used method for synthesizing the this compound core is the direct acylation of a pyrrolidine-2-carboxylic acid derivative. This reaction involves the formation of an amide linkage between the secondary amine of the pyrrolidine ring and a benzoylating agent. The most common benzoylating agent for this purpose is benzoyl chloride.

The reaction is typically carried out under Schotten-Baumann conditions, where the acylation is performed in the presence of an aqueous base, such as sodium hydroxide. This base serves to neutralize the hydrogen chloride byproduct generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. Alternatively, an organic base like triethylamine or pyridine can be used in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The choice of conditions often depends on the nature of the starting material, particularly if other functional groups that are sensitive to hydrolysis are present.

For instance, the acylation can be performed on an ester of pyrrolidine-2-carboxylic acid, followed by a subsequent hydrolysis step to yield the final carboxylic acid. This two-step approach can sometimes offer advantages in terms of solubility and purification.

Table 1: Representative Acylation Conditions

| Starting Material | Acylating Agent | Base | Solvent | Typical Outcome |

|---|---|---|---|---|

| Pyrrolidine-2-carboxylic acid | Benzoyl chloride | Sodium hydroxide | Water/DCM | This compound |

| Methyl pyrrolidine-2-carboxylate | Benzoyl chloride | Triethylamine | Dichloromethane | Methyl 1-benzoylpyrrolidine-2-carboxylate |

Synthesis from Proline Derivatives

Proline, which is chemically named pyrrolidine-2-carboxylic acid, is the most direct and common precursor for the synthesis of this compound. unibo.itnih.govresearchgate.net The reaction involves the N-acylation of proline with benzoyl chloride. chemicalbook.com Since proline is a readily available and relatively inexpensive amino acid, this route is highly efficient for producing the target compound.

The synthesis is a classic example of N-acylation of an amino acid. The reaction proceeds by treating proline with benzoyl chloride in the presence of a base. chemicalbook.com The stereochemical integrity of the chiral center at the C2 position of proline is typically retained throughout this process, making it an excellent method for producing enantiomerically pure (S)- or (R)-1-benzoylpyrrolidine-2-carboxylic acid from L-proline or D-proline, respectively.

Strategies for Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Achieving specific stereoisomers of this compound and its more complex analogs is critical. Strategies to control stereochemistry range from using naturally chiral starting materials to employing sophisticated catalytic systems.

Chiral Pool Approaches

The most straightforward strategy for the stereoselective synthesis of this compound is the chiral pool approach. This method utilizes readily available, enantiomerically pure natural products as starting materials. L-proline ((2S)-pyrrolidine-2-carboxylic acid) and, to a lesser extent, D-proline ((2R)-pyrrolidine-2-carboxylic acid) are ideal starting points.

By simply acylating L-proline, one can directly obtain (2S)-1-benzoylpyrrolidine-2-carboxylic acid. nih.gov The reaction does not affect the existing stereocenter, providing the product in high enantiomeric purity. This approach is highly efficient and is the preferred method for accessing the individual enantiomers of the parent compound. Similarly, substituted analogs can be prepared from other chiral pool materials like 4-hydroxy-L-proline, which allows for the synthesis of more complex, stereochemically defined molecules. unibo.it

Table 2: Chiral Pool Synthesis Examples

| Chiral Starting Material | Product | Stereochemical Outcome |

|---|---|---|

| L-Proline | (2S)-1-Benzoylpyrrolidine-2-carboxylic acid | Enantiomerically pure (S) |

| D-Proline | (2R)-1-Benzoylpyrrolidine-2-carboxylic acid | Enantiomerically pure (R) |

| trans-4-Hydroxy-L-proline | (2S,4R)-1-Benzoyl-4-hydroxypyrrolidine-2-carboxylic acid | Diastereomerically and enantiomerically pure |

Asymmetric Catalysis in Benzoylpyrrolidine Formation

For analogs of this compound where a suitable chiral pool starting material is not available, asymmetric catalysis provides a powerful alternative for establishing the stereochemistry of the pyrrolidine ring. mdpi.com These methods typically involve the construction of the heterocyclic ring itself in an enantioselective manner, followed by the standard N-benzoylation step.

For example, organocatalytic asymmetric Michael addition reactions can be used to synthesize substituted pyrrolidine-3-carboxylic acid derivatives. nih.govrsc.org In a hypothetical application to a 2-carboxylic acid analog, a catalyst, often a chiral amine derived from proline itself, would be used to facilitate an enantioselective conjugate addition to form the pyrrolidine ring. Subsequent functional group manipulations and N-benzoylation would yield the final, optically enriched product. Another advanced strategy involves the catalytic asymmetric acetalization of carboxylic acids, which provides a pathway to chiral ester prodrugs and demonstrates the potential of catalysis in modifying carboxylic acid-containing molecules enantioselectively. nih.govd-nb.info

Diastereoselective Transformations and Control of Chirality

When synthesizing analogs of this compound that contain additional stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. An existing stereocenter, such as the C2 position derived from proline, can be used to direct the formation of a new stereocenter elsewhere on the ring. This principle is known as substrate-controlled diastereoselection.

For example, the reduction of a ketone at the C4 position of a 1-benzoyl-4-oxopyrrolidine-2-carboxylate intermediate can proceed diastereoselectively. The bulky N-benzoyl group and the ester at C2 can sterically hinder one face of the molecule, directing the approach of a reducing agent (e.g., sodium borohydride) to the opposite face, leading to a predominance of one diastereomer of the resulting 4-hydroxy derivative. This control allows for the synthesis of specific diastereomers of substituted analogs, which is essential for structure-activity relationship studies in medicinal chemistry. nih.gov

Advanced Protecting Group Chemistry in the Synthesis of this compound Derivatives

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules derived from this compound. Orthogonal protection strategies, where one protecting group can be removed selectively in the presence of others, are particularly crucial for the efficient construction of these molecules. biosynth.com The choice of protecting groups for the nitrogen and carboxylic acid moieties dictates the synthetic route and the types of chemical modifications that can be performed on the pyrrolidine ring or its substituents.

N-Protection Strategies (e.g., Fmoc, Boc)

In the synthesis of peptides and related compounds incorporating the this compound scaffold, the secondary amine of the proline ring is already acylated with a benzoyl group. However, in the synthesis of more complex derivatives, particularly those involving peptide couplings, additional amine functionalities may be introduced on the pyrrolidine ring, which require protection. The most common N-protecting groups in modern peptide synthesis are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. biosynth.compeptide.com

The Boc group is typically removed under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen fluoride (HF). creative-peptides.com This makes it suitable for synthetic routes where other functional groups are sensitive to basic conditions. For instance, in solid-phase peptide synthesis (SPPS), lysine (B10760008) side chains are often protected with the 2-chlorobenzyloxycarbonyl (Z(2-Cl)) group, which is stable to the repetitive TFA treatments used for Boc removal. creative-peptides.com

The Fmoc group , on the other hand, is cleaved under mild basic conditions, most commonly with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). creative-peptides.com The orthogonality of the Fmoc/tBu (tert-butyl for side-chain protection) strategy is a cornerstone of modern SPPS, as it allows for the selective deprotection of the N-terminus for chain elongation while acid-labile side-chain protecting groups remain intact. biosynth.com

A key aspect of advanced protecting group chemistry is the ability to perform a "protecting group swap." For example, a synthetic intermediate can be initially protected with a Boc group, which is later removed and replaced with an Fmoc group. This strategy might be employed if the subsequent reaction conditions are incompatible with the initial protecting group. peptide.com

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To | Key Features |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HF) | Fmoc, Benzyl esters | Widely used in early peptide synthesis; requires strong acid for removal. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., 20% Piperidine in DMF) | Boc, t-Butyl esters | Foundation of modern solid-phase peptide synthesis; mild cleavage conditions. |

Carboxyl Protecting Group Applications

Protection of the carboxylic acid function at the C-2 position of the pyrrolidine ring is essential to prevent its unwanted participation in reactions, such as acting as a nucleophile or an acid. The most common strategy is the formation of esters, which mask both the acidity and nucleophilicity of the carboxylate. chemicalbook.com

Commonly used carboxyl protecting groups include:

Methyl or Ethyl esters : These are simple protecting groups that can be removed by saponification (hydrolysis with a base like NaOH or LiOH). However, these conditions are harsh and can lead to racemization or cleavage of other sensitive functional groups.

Benzyl (Bzl) esters : These are versatile protecting groups that can be cleaved by hydrogenolysis (catalytic hydrogenation, e.g., H₂/Pd-C), which are neutral and mild conditions. They are also removable with strong acids but are stable to the basic conditions used for Fmoc cleavage. ub.edu

tert-Butyl (tBu) esters : These esters are readily cleaved under acidic conditions (e.g., TFA), making them perfectly orthogonal to the Fmoc group. This is the most common carboxyl protection strategy in Fmoc-based SPPS. biosynth.com

| Protecting Group | Formation | Cleavage Conditions | Compatibility |

| Benzyl (Bzl) ester | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) or strong acid | Orthogonal to Fmoc and Boc (under basic cleavage) |

| tert-Butyl (tBu) ester | Isobutylene, acid catalyst or t-butanol with coupling agent | Mild acid (e.g., TFA) | Orthogonal to Fmoc; cleaved with Boc |

| Methyl/Ethyl ester | Methanol/Ethanol, acid catalyst | Base-mediated hydrolysis (saponification) | Not orthogonal to many base-labile groups |

Derivatization and Functionalization Strategies for this compound

This compound serves as a versatile starting material for the synthesis of a wide array of more complex molecules. Derivatization can occur at the carboxylic acid moiety, the benzoyl group, or the pyrrolidine ring itself.

One powerful strategy for the functionalization of N-acyl amino acids, including N-benzoylproline, is through the activation of the carboxylic acid. The carboxyl group can be converted into a more reactive species, such as an acid chloride, an activated ester, or an acyl hydrazide, which can then react with various nucleophiles to form amides, esters, and other derivatives. researchgate.net For example, coupling N-benzyloxycarbonyl-glycyl-L-proline with analogs of glutamic acid has been used to synthesize novel tripeptides with potential neuroprotective activity. nih.gov

Recent advances in photoredox catalysis have enabled novel C-H functionalization and derivatization pathways. For instance, N-benzoyl-α-amino acids can undergo photoinduced decarboxylative radical addition to Michael acceptors, allowing for the formation of new carbon-carbon bonds at the α-position under mild conditions. creative-peptides.com This method is tolerant of various functional groups and provides a modern approach to the late-stage functionalization of peptide-like structures.

Furthermore, the carboxylate group itself can act as a directing group in transition-metal-catalyzed C-H activation reactions. This allows for the functionalization of otherwise unreactive C-H bonds on the pyrrolidine ring or the benzoyl group, opening up avenues for creating novel analogs with unique three-dimensional structures. labxing.com Boron-based catalysts have also been developed for the nucleophilic activation of carboxylic acids, enabling their direct use in reactions like Mannich-type additions without the need for pre-activation. thieme.de

Another common derivatization strategy, particularly for analytical purposes, involves reacting the carboxylic acid with a labeling reagent to improve its detection in techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS). For example, p-dimethylaminophenacyl bromide (DmPABr) can be used to convert carboxylic acids into their corresponding esters, which have strong UV absorbance and ionization efficiency. snnu.edu.cn

| Functionalization Strategy | Reaction Type | Potential Products |

| Carboxyl Group Activation | Amide/Ester formation | Peptides, esters, amides with diverse functionalities |

| Photoredox Catalysis | Decarboxylative C-C bond formation | α-Functionalized proline derivatives |

| C-H Activation | Carboxylate-directed functionalization | Ring-substituted pyrrolidine analogs |

| Boron-Catalyzed Activation | Nucleophilic addition | α-Substituted carboxylic acids |

| Analytical Derivatization | Labeling/Tagging | Chromophoric or fluorophoric esters for HPLC/MS analysis |

Applications of 1 Benzoylpyrrolidine 2 Carboxylic Acid in Advanced Organic Synthesis

Role in Peptide and Peptidomimetic Synthesis

The incorporation of modified amino acids is a cornerstone of medicinal chemistry, enabling the development of peptides and peptidomimetics with enhanced stability, conformational control, and biological activity. 1-Benzoylpyrrolidine-2-carboxylic acid, also known as N-benzoylproline, is utilized in this context as a specialized building block.

The synthesis of peptides, whether in solution or on a solid phase, relies on the sequential coupling of amino acids. nih.govyoutube.com A critical aspect of this process is the use of protecting groups to prevent unwanted side reactions. The N-benzoyl group on this compound can function as such a protecting group for the proline nitrogen atom. google.com This allows the carboxylic acid functionality to be activated and coupled to the free amino group of another amino acid or a growing peptide chain.

The process typically involves standard peptide coupling reagents to facilitate the formation of the amide bond. youtube.comyoutube.com While the benzoyl group is a simple acyl protector, its use is less common in modern solid-phase peptide synthesis (SPPS) compared to more labile groups like Fmoc or Boc, due to the harsher conditions often required for its removal. youtube.comyoutube.com However, its presence introduces unique properties to the resulting peptide. The synthesis of this compound itself is straightforward, commonly achieved by the reaction of proline with benzoyl chloride. chemicalbook.com

Introducing substituents onto the proline ring can further influence its conformational preferences. nih.govnih.govfrontiersin.org Electron-withdrawing substituents on the proline ring, for example, can modulate the ring pucker (the degree of non-planarity of the pyrrolidine (B122466) ring) and the cis-trans isomer ratio. nih.gov While specific studies focusing exclusively on the N-benzoyl group are limited, the steric bulk and electronic nature of the benzoyl moiety are expected to exert significant control over the local conformation. This can stabilize specific secondary structures, such as β-turns, and influence the peptide's ability to bind to its biological target. nih.govresearchgate.net The rigidification imparted by such modifications can lead to peptides with increased metabolic stability and enhanced bioactivity. researchgate.net

Utilization in the Synthesis of Complex Molecular Architectures

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.gov this compound and its derivatives serve as chiral starting materials for the synthesis of more complex molecules, including polycyclic and heterocyclic systems.

The synthesis of polycyclic systems often involves intramolecular cyclization reactions where a proline derivative can serve as a template to control stereochemistry. Research has shown that N-protected pyroglutamic acid, a related pyrrolidine derivative, can be used to synthesize conformationally constrained polycyclic analogues through intramolecular Friedel-Crafts reactions. nih.gov Similarly, various 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which are complex polycyclic systems, have been synthesized and shown to possess anti-inflammatory and analgesic properties. nih.gov While direct synthesis from this compound is not prominently documented, these examples highlight the utility of the pyrrolidine core in constructing fused ring systems. nih.govnih.govresearchgate.net

Piperidine (B6355638) rings are among the most common heterocyclic motifs found in pharmaceuticals. researchgate.net One of the synthetic strategies to access substituted piperidines is through the ring expansion of smaller pyrrolidine rings. This approach can provide access to complex piperidine derivatives with high stereoselectivity. researchgate.netrsc.org Although specific examples starting from this compound are not widely reported, the general methodology of pyrrolidine ring expansion is a known and valuable tool in heterocyclic chemistry. researchgate.net This transformation allows for the conversion of readily available chiral proline derivatives into more complex six-membered ring systems.

Reagent and Probe Development Based on this compound Scaffolds

The development of novel reagents and molecular probes is essential for advancing chemical synthesis and biological understanding. Chiral molecules derived from the "chiral pool," such as proline, are often used as catalysts, auxiliaries, or scaffolds for this purpose. While there is extensive research on proline and its simpler derivatives in organocatalysis, specific applications of this compound as a direct scaffold for reagent or probe development are not extensively documented in publicly available literature. However, related structures such as N-benzoyl thiourea (B124793) pyrrolidine carboxylic acid derivatives have been explored, indicating the potential of this class of compounds in coordination chemistry and materials science. researchgate.net

Development of Chiral Derivatization Agents for Analytical Methods

This compound, formed from the reaction of proline with benzoyl chloride, serves as a key derivative for the enantiomeric separation of amino acids and other chiral compounds through chromatographic techniques. The introduction of the benzoyl group to the proline nitrogen creates a diastereomeric derivative when reacted with a chiral analyte. This derivatization enhances detectability, particularly for compounds lacking a strong chromophore, and facilitates chiral recognition by a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC).

A notable application is in the quality control of L-proline, where it is essential to detect and quantify the presence of its unnatural D-enantiomer. A patented method describes the derivatization of both L-proline and D-proline with benzoyl chloride under alkaline conditions. google.comgoogle.com The resulting benzoylated derivatives, (S)-1-benzoylpyrrolidine-2-carboxylic acid and (R)-1-benzoylpyrrolidine-2-carboxylic acid, can then be effectively separated on a chiral chromatographic column and quantified using HPLC with UV detection. google.comgoogle.com This method is highlighted for its simplicity, speed, and high sensitivity, making it suitable for industrial applications. google.comgoogle.com

The principle of using N-acylated proline derivatives extends to the separation of various chiral amines and amino acids. While direct derivatization with this compound itself is less common, the underlying concept of forming diastereomeric amides is a well-established strategy in chiral analysis. The benzoyl group provides a rigid structural element and a UV-active chromophore, which are advantageous for chromatographic separation and detection.

Research in this area often focuses on developing new derivatizing agents based on the proline scaffold to optimize separation efficiency and detection sensitivity for a broader range of analytes. For instance, fluorescent tags can be incorporated into the acyl group to enable highly sensitive detection in biological samples. researchgate.netimpactfactor.org

Table 1: HPLC Separation of Proline Enantiomers after Derivatization with Benzoyl Chloride

| Analyte | Derivatizing Agent | Chromatographic Mode | Chiral Stationary Phase | Detection | Reference |

| D/L-Proline | Benzoyl Chloride | HPLC | Chiral Column | UV (208-212 nm) | google.comgoogle.com |

This table summarizes the application of benzoyl chloride as a derivatizing agent for the HPLC-based chiral separation of proline enantiomers.

Auxiliary in Asymmetric Reactions

N-Benzoyl-L-proline, the chiral entity of this compound, has demonstrated significant utility as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

The N-benzoyl group plays a crucial role in influencing the stereochemical outcome of reactions involving the proline ring. It provides steric bulk and can participate in chelation with metal ions, thereby creating a rigid and predictable chiral environment around the reacting center.

A key application of N-benzoylproline derivatives is in the diastereoselective alkylation of proline enolates. Research has shown that the stereochemical course of the alkylation of 4-hydroxyproline (B1632879) esters is dependent on the N-protecting group. nih.gov In the case of N-benzoyl derivatives, alkylation with benzylic and allylic halides proceeds with a high degree of diastereoselectivity, leading to products with an inversion of configuration at the alpha-carbon. nih.gov This control over stereochemistry is vital for the synthesis of complex, biologically active molecules, including alkaloids. nih.gov

The diastereoselectivity is rationalized by the formation of a specific enolate geometry that is influenced by the N-benzoyl group. This enolate then reacts with the electrophile from the sterically less hindered face, leading to the observed stereochemical outcome. The ability to direct the approach of an incoming electrophile with high fidelity makes N-benzoylproline a valuable tool for constructing stereogenic centers.

Furthermore, the N-benzoyl group has been implicated in controlling the stereoselectivity of cycloaddition reactions. In reactions involving azomethine ylides, the N-benzoyl carbonyl group can chelate to a lithium cation, influencing the facial selectivity of the cycloaddition and leading to the preferential formation of one diastereomer. nih.gov

Table 2: Diastereoselective Alkylation of N-Benzoyl-4-hydroxyproline Methyl Ester

| Electrophile (R-X) | Product Configuration | Diastereomeric Ratio (d.r.) | Reference |

| Benzyl bromide | Inversion | High | nih.gov |

| Allyl bromide | Inversion | High | nih.gov |

This table illustrates the diastereoselectivity achieved in the alkylation of an N-benzoylproline derivative, demonstrating its effectiveness as a chiral auxiliary.

Medicinal Chemistry Research Focusing on 1 Benzoylpyrrolidine 2 Carboxylic Acid and Its Derivatives

Structure-Activity Relationship (SAR) Studies of 1-Benzoylpyrrolidine-2-carboxylic Acid Analogs

The therapeutic potential of compounds based on the this compound scaffold is intrinsically linked to their chemical structure. Researchers have systematically modified this core to understand how different chemical groups influence biological activity.

The interaction of a molecule with its biological target is highly dependent on the nature and position of its substituents. For derivatives of this compound, modifications to both the benzoyl and pyrrolidine (B122466) rings are crucial for optimizing molecular recognition.

While direct structure-activity relationship (SAR) studies on this compound as a PTP1B inhibitor are not extensively documented in the reviewed literature, research on other classes of PTP1B inhibitors provides valuable insights. For instance, studies on indole- and pyrazole-glycyrrhetinic acid derivatives have shown that the presence of electronegative and hydrogen-bond accepting groups can enhance inhibitory activity against PTP1B. nih.gov Specifically, the incorporation of a trifluoromethyl group significantly boosted the inhibitory effect in these series. nih.gov This suggests that similar substitutions on the benzoyl ring of this compound could be a promising strategy for enhancing its affinity for PTP1B.

In the context of G protein-coupled receptors, research on pyrrolidine-containing agonists for GPR40 (a related receptor to GPR43) has demonstrated that the addition of a trifluoromethyl group to the pyrrolidine ring can improve binding affinity and agonist efficacy. nih.gov This highlights the importance of substituents on the pyrrolidine moiety for molecular recognition by this class of receptors.

Stereochemistry plays a pivotal role in the bioactivity of chiral molecules like this compound. The spatial arrangement of atoms can dramatically affect how a compound fits into the binding site of a protein.

A compelling example of stereochemistry's influence is seen in a series of pyrrolidine-containing GPR40 agonists. nih.gov The discovery of a minor enantiomeric impurity with significant agonist activity led to the finding that the two enantiomers, (R,R)-68 and (S,S)-68, exhibited differential effects. The (R,R)-enantiomer potentiated the radioligand used in the binding assay, while the (S,S)-enantiomer displaced it. nih.gov This indicates distinct binding modes for the different stereoisomers. Furthermore, the (R,R)-enantiomer was found to activate both Gq-coupled intracellular Ca2+ flux and Gs-coupled cAMP accumulation, demonstrating a signaling bias that resulted in a dual mechanism of action. nih.gov This underscores the profound impact of stereochemistry on both binding and functional activity. While this study was on GPR40, the principles are highly relevant to the study of GPR43 agonists based on the same scaffold.

Table 1: Influence of Stereochemistry on GPR40 Agonist Activity

| Compound | Stereochemistry | Human GPR40 Binding (Ki, nM) | Human GPR40 Agonist Efficacy (EC50, nM) |

| (R,R)-68 | R,R | Potentiator | 1.8 |

| (S,S)-68 | S,S | 240 | 110 |

| Data sourced from a study on pyrrolidine-containing GPR40 agonists, demonstrating the significant impact of stereochemistry on binding and efficacy. nih.gov |

Investigation of Biological Target Interactions and Modulation Mechanisms

The therapeutic effects of this compound and its derivatives are realized through their interaction with specific biological targets. This section explores the modulation of key enzymes and receptors by these compounds.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. While direct evidence for this compound as a potent PTP1B inhibitor is limited in the available literature, the general principles of PTP1B inhibition by carboxylic acid-containing molecules are well-established. The carboxylate group is often crucial for anchoring the inhibitor to the active site of the enzyme. As mentioned, the introduction of specific substituents on the aromatic ring, such as trifluoromethyl groups, has been shown to enhance the potency of other PTP1B inhibitors. nih.gov

Interleukin-1β Converting Enzyme (ICE): Interleukin-1β converting enzyme, also known as caspase-1, is a critical enzyme in the inflammatory process, responsible for the maturation of the pro-inflammatory cytokine IL-1β. A notable inhibitor of ICE is the compound VX-765, which is a prodrug of VRT-043198. nih.gov VRT-043198 is a potent and selective inhibitor of the caspase-1 subfamily and contains a pyrrolidine-2-carboxylic acid moiety. nih.gov Specifically, the chemical name for VX-765 is (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide. nih.gov This compound demonstrates that the pyrrolidine-2-carboxylic acid scaffold is a viable starting point for the development of potent and selective ICE inhibitors. The study showed that VRT-043198 inhibited the release of IL-1β and IL-18 from human peripheral blood mononuclear cells. nih.gov

G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), is activated by short-chain fatty acids and is involved in metabolic and inflammatory processes. nih.gov The this compound scaffold has been explored for its potential as a GPR43 agonist.

A patent for pyrrolidine carboxylic acid derivatives as GPR43 agonists has been filed, indicating active research in this area. google.com Furthermore, a study on pyrrolidine-containing agonists for the related receptor GPR40 provides strong evidence for the potential of this scaffold. nih.gov As detailed in the stereochemistry section, specific enantiomers of these derivatives can act as potent agonists, demonstrating that the pyrrolidine-2-carboxylic acid core can be effectively utilized to achieve GPR43 agonism. nih.gov

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA and is a validated target for antibiotics. nih.gov While various scaffolds have been successfully developed as DNA gyrase inhibitors, including the well-known fluoroquinolones and newer classes like N-phenylpyrrolamides and benzothiazoles, the this compound scaffold has not been prominently featured in the literature as a promising candidate for this target. nih.govrsc.org Current research on novel DNA gyrase inhibitors tends to focus on scaffolds that have already shown some degree of activity and are being optimized for improved potency and pharmacokinetic properties. nih.govrsc.org Based on the available research, it appears that the this compound framework has not been a primary focus in the exploration of new DNA gyrase targeting agents.

Table 2: Investigated Biological Targets for Pyrrolidine-2-Carboxylic Acid Derivatives

| Biological Target | Compound Class/Example | Observed Effect | Reference |

| Interleukin-1β Converting Enzyme (ICE/Caspase-1) | VX-765 (a pyrrolidine-2-carboxylic acid derivative) | Inhibition of IL-1β and IL-18 release | nih.gov |

| G-protein Coupled Receptor 40 (GPR40) | Pyrrolidine-containing derivatives | Agonism, with strong stereochemical influence | nih.gov |

| DNA Gyrase | N-phenylpyrrolamides, Benzothiazoles | Inhibition (scaffolds other than this compound) | nih.govrsc.org |

Pharmacophore Elucidation and Rational Design Principles for Derivatives

The rational design of derivatives based on the this compound scaffold is guided by established principles of medicinal chemistry, focusing on the pyrrolidine ring as a versatile, three-dimensional scaffold. researchgate.net The non-planar nature of the pyrrolidine ring allows for the exploration of chemical space in a way that flat aromatic rings cannot, a feature referred to as "pseudorotation". researchgate.net This conformational flexibility is a key consideration in designing derivatives with specific biological activities.

The pyrrolidine ring itself is a common feature in numerous bioactive compounds and approved drugs, highlighting its importance as a pharmacophore element. researchgate.netnih.gov The nitrogen atom at position 1 and the carboxylic acid at position 2 are critical functional groups that can be modified to influence the molecule's physicochemical properties and its interaction with biological targets. nih.gov The nitrogen atom's basicity and nucleophilicity make it a prime site for substitution, with a significant percentage of FDA-approved pyrrolidine-containing drugs being substituted at this position. nih.gov

Structure-activity relationship (SAR) studies on related pyrrolidine derivatives have provided valuable insights for rational design. For instance, in a series of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, the anti-inflammatory and analgesic potencies were found to be correlated with the steric and hydrogen-bonding properties of the substituents on the benzoyl ring. nih.gov This suggests that modifications to the benzoyl moiety of this compound could systematically alter its biological activity.

Furthermore, the carboxylic acid group can be replaced with various isosteres to modulate properties such as acidity, lipophilicity, and metabolic stability. upenn.edu This strategy of bioisosteric replacement is a common approach in medicinal chemistry to optimize lead compounds. upenn.edu Computational methods, such as molecular docking, can be employed to predict how different substitutions on the pyrrolidine ring or the benzoyl group will affect binding to specific biological targets, thereby guiding the synthesis of more potent and selective derivatives. researchgate.net

Preclinical Explorations of Biological Activities of Derived Compounds

Preclinical investigations into derivatives of this compound and structurally related compounds have revealed a range of biological activities. These studies are crucial for identifying potential therapeutic applications for this class of molecules. The observed activities span from antimicrobial and enzyme inhibition to anti-inflammatory and analgesic effects.

For example, a series of N-benzoylthiourea-pyrrolidine carboxylic acid derivatives, which share the core N-benzoylpyrrolidine structure, have been synthesized and evaluated for their biological activities. mersin.edu.tr These compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mersin.edu.tr Additionally, they have shown antimicrobial activity against various bacterial and fungal strains. mersin.edu.tr Specifically, some derivatives displayed notable activity against Acinetobacter baumannii. mersin.edu.tr

In another study, 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which can be considered as conformationally restricted analogs of this compound, were synthesized and tested for anti-inflammatory and analgesic properties. nih.gov Several of these compounds exhibited significant potency in preclinical models of pain and inflammation. nih.gov The structure-activity relationship studies indicated that the nature and position of substituents on the aroyl group played a critical role in determining the biological activity. nih.gov

The table below summarizes the preclinical findings for some derivatives structurally related to this compound.

| Compound Class | Substitutions | Biological Activity Investigated | Key Findings | Reference |

|---|---|---|---|---|

| N-Benzoylthiourea-pyrrolidine carboxylic acid derivatives | Imidazole (B134444) moiety | Enzyme Inhibition (AChE, BChE), Antimicrobial | Showed inhibitory activity against cholinesterases and moderate antituberculosis activity. Some derivatives were active against Acinetobacter baumannii. | mersin.edu.tr |

| 5-Aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids | Various on aroyl ring (e.g., p-methoxy, 4-vinylbenzoyl) | Anti-inflammatory, Analgesic | High potency in mouse writhing and rat carrageenan paw assays. Activity correlated with steric and hydrogen-bonding properties of substituents. | nih.gov |

| 5-Oxopyrrolidine derivatives | Azole, diazole, and hydrazone moieties | Anticancer, Antimicrobial | Some derivatives showed potent anticancer activity against A549 cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus. | nih.gov |

| N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivatives | Substituted anilines | Analgesic, Anti-inflammatory | Certain derivatives exhibited the highest anti-inflammatory and analgesic effects in in vivo models. | nih.gov |

Advanced Analytical and Spectroscopic Research of 1 Benzoylpyrrolidine 2 Carboxylic Acid

Chiral Analysis and Enantioseparation Methodologies

The stereochemistry of 1-benzoylpyrrolidine-2-carboxylic acid is a critical aspect of its functionality. Chiral analysis and enantioseparation are therefore essential for its characterization and application, particularly when used as a building block or a chiral derivatizing agent.

HPLC-MS/MS Profiling with Chiral Derivatization Probes

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the analysis of chiral molecules. When direct separation on a chiral stationary phase is not feasible or optimal, chiral derivatization is employed. This involves reacting the analyte with a chiral derivatization reagent (CDR) to form diastereomers that can be separated on a standard achiral column.

While this compound itself can be analyzed, it is its derivatives that often serve as CDRs for the analysis of other chiral molecules, such as amino acids and amines. For example, a derivative, (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid (Pro-PPZ), has been synthesized from L-proline and used as a CDR for the efficient enantioseparation and ultrasensitive detection of chiral amines by HPLC-MS/MS. nih.gov This approach allows for the formation of diastereomeric derivatives that exhibit different chromatographic behavior and can be readily separated and quantified. nih.gov

The derivatization process typically involves mild reaction conditions to prevent racemization of the chiral centers. The resulting derivatives often incorporate a functionality that enhances ionization efficiency in the mass spectrometer, leading to improved sensitivity.

Table 1: Chiral Derivatization Reagents Based on Pyrrolidine (B122466) Scaffolds

| Derivatization Reagent | Analyte Class | Application | Reference |

|---|---|---|---|

| (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid (Pro-PPZ) | Chiral amines | Enantioseparation and ultrasensitive detection | nih.gov |

Application in Chiral Metabolomics Research (e.g., D-Amino Acid Profiling)

Chiral metabolomics is an emerging field focused on the enantioselective analysis of metabolites in biological systems. mdpi.comnih.gov The presence and concentration of D-amino acids, for instance, are increasingly recognized as potential biomarkers for various diseases, including neurological disorders and cancer. mdpi.comnih.gov

Derivatives of this compound play a role in this research area. For instance, a method utilizing a derivative has been developed for the simultaneous separation and quantification of numerous amino acid enantiomers. mdpi.com This method has been applied to the targeted and pseudo-targeted analysis of chiral amino-containing metabolites in human urine in the context of gastric cancer research. mdpi.com

The ability to accurately profile D-amino acids and other chiral metabolites in complex biological matrices is crucial for understanding their physiological and pathological roles. mdpi.comresearchgate.net The use of chiral derivatization agents derived from proline scaffolds enhances the sensitivity and selectivity of LC-MS/MS methods, making it possible to detect trace levels of these important biomolecules. mdpi.commdpi.com

Mechanistic Elucidation via Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are indispensable for the detailed structural and conformational characterization of this compound and its derivatives.

High-Resolution NMR Spectroscopy for Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. For proline derivatives like this compound, NMR is crucial for studying the conformation of the five-membered pyrrolidine ring and the orientation of the benzoyl group.

The pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations, typically referred to as Cγ-endo and Cγ-exo. nih.govcopernicus.org The substituents on the ring can influence this equilibrium. nih.gov Furthermore, the amide bond formed between the benzoyl group and the pyrrolidine nitrogen can exist in either a cis or trans conformation, leading to the presence of multiple isomers in solution. nih.gov

Detailed 1H and 13C NMR analyses, including two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), can provide information on through-space and through-bond connectivities, respectively. mdpi.com These data allow for the determination of the predominant conformation and the relative populations of different isomers. For instance, NOE measurements can help establish the cis or trans nature of the amide bond and the spatial relationships between protons on the benzoyl and pyrrolidine rings. nih.gov

Mass Spectrometry for Structural Confirmation of Complex Derivatives

Mass spectrometry (MS) is a fundamental analytical technique for confirming the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS), in particular, provides highly accurate mass measurements, which are essential for verifying the identity of newly synthesized compounds. mdpi.com

Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is often characteristic of the molecule's structure and can be used to confirm the presence of specific functional groups and their connectivity. This is particularly useful for confirming the structure of complex derivatives formed during chiral derivatization or other synthetic modifications. nih.govut.ee

For example, in the analysis of amino acids derivatized with a proline-based reagent, the MS/MS spectra can confirm the covalent attachment of the reagent to the amino acid and provide characteristic fragment ions that aid in identification and quantification. nih.gov

Chromatographic Separations and Purity Assessment for Research Samples

The purity of research samples of this compound is critical for obtaining reliable and reproducible experimental results. Chromatographic techniques are the primary methods used for both purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govnih.gov A reversed-phase HPLC method, typically using a C18 column, can be developed to separate the target compound from starting materials, by-products, and other impurities. The purity of the sample can be determined by measuring the peak area of the main component relative to the total area of all peaks in the chromatogram.

For chiral compounds, enantiomeric purity is also a key parameter. Chiral HPLC, using a chiral stationary phase (CSP), can be employed to separate the enantiomers of this compound. nih.govresearchgate.net Alternatively, as discussed previously, derivatization with a chiral reagent can be used to form diastereomers that are separable on a standard achiral column. researchgate.net

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used to monitor the progress of a chemical reaction and for preliminary purity checks. mdpi.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the presence of starting materials, products, and by-products can be visualized, often under UV light.

Table 3: Common Chromatographic Techniques for Analysis

| Technique | Purpose | Typical Stationary Phase | Detection Method |

|---|---|---|---|

| Reversed-Phase HPLC | Purity assessment, purification | C18, C8 | UV, MS |

| Chiral HPLC | Enantiomeric purity assessment | Polysaccharide-based (e.g., Chiralpak) | UV, MS |

Computational Chemistry and Molecular Modeling Studies of 1 Benzoylpyrrolidine 2 Carboxylic Acid

Conformational Analysis and Energy Landscapes

For instance, studies on similar compounds, such as (2S)-1-carbamoylpyrrolidine-2-carboxylic acid, have shown that the pyrrolidine (B122466) ring can adopt a half-chair conformation. researchgate.net In another related molecule, (2S)-1-(benzoylthiocarbamoyl)pyrrolidine-2-carboxylic acid monohydrate, the benzoyl group is positioned out of the plane of the thiourea (B124793) unit. researchgate.net It is plausible that in 1-benzoylpyrrolidine-2-carboxylic acid, the bulky benzoyl group and the carboxylic acid group will preferentially occupy equatorial positions to minimize steric hindrance, leading to a more stable conformation.

The relative orientation of the benzoyl group with respect to the pyrrolidine ring is another key conformational feature. The rotation around the C-N amide bond introduces the possibility of cis and trans isomers. The energy barrier for this rotation is significant, often leading to distinct, stable conformers that can be experimentally observed. Computational energy landscape mapping can predict the most stable conformations and the energy barriers between them.

Table 1: Predicted Torsional Angles and Conformational Data for this compound

| Parameter | Predicted Value | Significance |

| Pyrrolidine Ring Pucker | Envelope or Twist | Minimizes ring strain |

| Substituent Positions | Equatorial (preferred) | Reduces steric hindrance |

| Amide Bond Conformation | Trans (likely more stable) | Lower energy state |

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This is particularly useful in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein receptor.

For this compound, molecular docking studies could be employed to screen for potential protein targets. The carboxylic acid group, capable of forming strong hydrogen bonds and salt bridges, and the benzoyl group, which can participate in hydrophobic and pi-stacking interactions, are key features for binding. nih.gov

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-receptor complex. MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the binding pose and the calculation of binding free energies. This can help in refining the understanding of the interactions at the active site. For example, simulations can reveal the role of water molecules in mediating interactions and the flexibility of both the ligand and the protein upon binding. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for investigating chemical reactions at the electronic level. These methods can be used to map out the entire reaction pathway, identifying transition states and intermediates, and calculating activation energies. nih.govrsc.org

For this compound, quantum chemical calculations could be used to elucidate the mechanisms of its synthesis or its metabolic degradation. For instance, the synthesis often involves the acylation of proline with benzoyl chloride. chemicalbook.com Quantum calculations could model the nucleophilic attack of the proline nitrogen on the carbonyl carbon of benzoyl chloride, detailing the energetics of the tetrahedral intermediate and the final product formation.

These calculations can also predict various molecular properties, such as the distribution of electron density, which helps in understanding the molecule's reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, for instance, are indicative of the molecule's ability to donate or accept electrons. scispace.com

In Silico Prediction of Molecular Interactions

In silico methods encompass a broad range of computational tools used to predict molecular properties and interactions. For this compound, these methods can predict its physicochemical properties, such as lipophilicity (logP), solubility, and polar surface area, which are crucial for its pharmacokinetic profile. mdpi.combiorxiv.org

Furthermore, in silico models can predict the types of non-covalent interactions the molecule is likely to form. These include:

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The amide oxygen can also act as a hydrogen bond acceptor. researchgate.net

Hydrophobic Interactions: The phenyl ring of the benzoyl group provides a large hydrophobic surface for interacting with nonpolar residues in a protein binding pocket. nih.gov

Pi-Stacking: The aromatic phenyl ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

By building a comprehensive profile of these potential interactions, researchers can make informed predictions about the molecule's biological activity and guide further experimental studies.

Table 2: Predicted Molecular Properties and Interaction Potential of this compound

| Property/Interaction | Predicted Nature | Implication for Biological Activity |

| Hydrogen Bonding | High potential (Carboxylic acid, Amide) | Strong binding to polar residues |

| Hydrophobicity | Moderate (Benzoyl group) | Interaction with nonpolar pockets |

| Pi-Stacking | Possible (Phenyl ring) | Specific interactions with aromatic residues |

| Lipophilicity (logP) | Moderate | Influences membrane permeability and distribution |

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence in Discovery and Synthesis

Table 1: Hypothetical AI-Driven Modifications of 1-Benzoylpyrrolidine-2-carboxylic acid

| Scaffold Position | AI-Generated Modification | Potential Therapeutic Goal |

|---|---|---|

| Benzoyl Ring (para-position) | Addition of a trifluoromethyl group | Enhance metabolic stability |

| Benzoyl Ring (meta-position) | Introduction of a hydroxyl group | Introduce new hydrogen bonding interaction |

| Pyrrolidine (B122466) Nitrogen | Replacement of Benzoyl with Bioisostere | Modulate solubility and cell permeability |

Novel Bioconjugation and Material Science Applications

The inherent chemical functionalities of this compound make it a candidate for applications beyond traditional pharmacology, extending into bioconjugation and material science.

Bioconjugation: The carboxylic acid moiety is a versatile chemical handle for bioconjugation. It can be readily coupled to primary amines in biomolecules, such as the lysine (B10760008) residues on proteins or antibodies, to form stable amide bonds. This allows the pyrrolidine scaffold to be attached to larger biological entities. Such conjugates could be used to:

Develop targeted drug delivery systems: By attaching a cytotoxic derivative to an antibody that recognizes a cancer-specific antigen.

Create novel probes: By linking a fluorescently-labeled version to a peptide to study biological interactions.

Modulate protein function: By attaching the scaffold to a protein to alter its surface properties or block an active site.

Material Science: The unique properties of proline and its derivatives are being explored in material science, particularly in catalysis. For instance, a related compound, L-Pyrrolidine-2-carboxylic acid sulfate (B86663) (LPCAS), has been developed as a cost-effective and environmentally friendly Brønsted acidic ionic liquid. scirp.org This ionic liquid has proven effective as a catalyst in the synthesis of complex heterocyclic compounds like xanthenes and imidazoles under solvent-free conditions. scirp.org This suggests that this compound and its derivatives could be similarly functionalized to create novel organocatalysts or ionic liquids, leveraging the stereochemistry of the pyrrolidine ring to induce asymmetry in chemical reactions.

Table 2: Potential Applications in Bioconjugation and Material Science

| Application Area | Key Functional Group | Potential Use Case |

|---|---|---|

| Bioconjugation | Carboxylic Acid (-COOH) | Amide bond formation with proteins/peptides. |

| Organocatalysis | Pyrrolidine Ring | Asymmetric catalyst for C-C bond formation. |

Advancements in Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure compounds is critical, as different stereoisomers can have vastly different biological activities. The field of asymmetric organocatalysis, which uses small organic molecules as catalysts, owes much of its development to proline and its derivatives. nih.gov Future research will continue to refine the synthesis of specific stereoisomers of substituted pyrrolidines like this compound.

Recent advancements have moved beyond simple proline catalysis to the design of more complex peptide-based organocatalysts. mdpi.com For example, tripeptides incorporating a proline residue have been developed to catalyze asymmetric aldol (B89426) and Michael addition reactions with high efficiency and stereoselectivity. mdpi.com Research has shown that the specific amino acids flanking the proline residue, as well as the position of other functional groups like a carboxylic acid or phosphonic acid, can significantly influence the reaction's outcome and even invert the resulting stereochemistry. mdpi.com

These advanced methodologies offer precise control over the construction of the pyrrolidine core. By optimizing the catalyst structure, reaction conditions, and protecting groups, chemists can selectively synthesize the desired enantiomer of a this compound derivative. This is crucial for creating potent and selective therapeutic agents while minimizing potential off-target effects from other isomers. nih.govmdpi.com

Table 3: Examples of Asymmetric Reactions Utilizing Proline-based Scaffolds

| Reaction Type | Catalyst Type | Key Feature |

|---|---|---|

| Aldol Reaction | Proline-Phenylalanine Dipeptides | C-terminal amino acid tunes efficiency in water or toluene. mdpi.com |

| Michael Addition | Proline-based Tripeptides with Phosphonic Acid | Catalyst's protonation state plays a key role in the reaction mechanism. mdpi.com |

Exploration of Undiscovered Biological Pathways and Targets

The pyrrolidine scaffold is a well-established pharmacophore found in drugs targeting a wide array of diseases. nih.gov Derivatives of pyrrolidine-2-carboxylic acid have shown activity against numerous biological targets, providing a strong rationale for screening this compound and its analogues against both known and undiscovered pathways.

Published research on structurally similar compounds highlights several promising areas for future investigation:

Infectious Diseases: Pyrrolidine carboxamides have been identified as potent inhibitors of InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. nih.gov This makes the scaffold a promising starting point for developing new anti-tuberculosis agents.

Oncology: Pyrrolidine-containing derivatives have been synthesized as antagonists of the CXCR4 receptor, which plays a role in cancer metastasis. frontiersin.org

Metabolic Diseases: Pyrrolidine sulfonamide derivatives have been investigated as inhibitors of the DPP-IV enzyme, a target for anti-diabetic drugs. frontiersin.org

Neurodegenerative Diseases: N-benzoylthiourea-pyrrolidine carboxylic acid derivatives bearing an imidazole (B134444) moiety have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. frontiersin.orgmersin.edu.tr

The existing body of research strongly suggests that the this compound framework is ripe for exploration. Future efforts will likely involve high-throughput screening of derivative libraries against diverse panels of biological targets to uncover novel therapeutic applications and elucidate previously unknown biological pathways.

Table 4: Known Biological Targets for Related Pyrrolidine Structures

| Therapeutic Area | Biological Target | Compound Class Mentioned in Research | Citation |

|---|---|---|---|

| Tuberculosis | Enoyl Acyl Carrier Protein Reductase (InhA) | Pyrrolidine carboxamides | nih.gov |

| Cancer | Chemokine Receptor CXCR4 | Pyrrolidine-containing derivatives | frontiersin.org |

| Diabetes | Dipeptidyl Peptidase-IV (DPP-IV) | Pyrrolidine sulfonamides | frontiersin.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzoylpyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Utilize tert-butoxycarbonyl (Boc) protection strategies to stabilize the pyrrolidine ring during benzoylation. For example, Boc-protected pyrrolidine derivatives (e.g., (R)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid) can undergo selective acylation at the 2-position, followed by deprotection under acidic conditions . Optimize reaction temperature (typically 0–25°C) and stoichiometry of benzoyl chloride to minimize side reactions. Monitor progress via TLC or HPLC.

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine powders. In case of skin contact, wash immediately with soap and water for ≥15 minutes . Store in airtight containers at 2–8°C under nitrogen to prevent degradation .

Q. What analytical techniques are essential for characterizing this compound?

- Characterization Workflow :

- Purity : HPLC with C18 columns (≥95% purity threshold) .

- Structural Confirmation : - and -NMR to verify benzoyl and carboxylic acid moieties. Compare chemical shifts with PubChem data (e.g., InChIKey: CKYGSXRXTIKGAJ-SSDOTTSWSA-N) .

- Crystallography : Single-crystal X-ray diffraction (e.g., Acta Crystallographica protocols) for absolute stereochemical assignment .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity in medicinal chemistry applications?

- Experimental Design : Synthesize enantiomers (R/S) and evaluate receptor binding via surface plasmon resonance (SPR) or radioligand assays. For example, (S)-configured analogs of benzoylated pyrrolidines show enhanced affinity for GABA receptors compared to (R)-isomers . Use chiral HPLC (e.g., Chiralpak IA) to resolve enantiomers and correlate activity with configuration.

Q. What strategies resolve contradictory data in solubility or stability studies of this compound?

- Contradiction Analysis :

- Solubility Discrepancies : Test in multiple solvents (DMSO, PBS, ethanol) under controlled pH (4–8). Note that solubility in DMSO may decrease at >10 mM due to aggregation .

- Stability Issues : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for hydrolytic cleavage of the benzoyl group .

Q. How can researchers develop a robust LC-MS/MS method for quantifying trace levels of this compound in biological matrices?

- Method Development :

- Sample Prep : Use protein precipitation with acetonitrile (1:3 v/v) for plasma/serum.

- Chromatography : HILIC columns (e.g., Waters Acquity BEH) with gradient elution (0.1% formic acid in water/acetonitrile).

- Mass Spec : ESI-negative mode for carboxylic acid detection. Optimize MRM transitions (e.g., m/z 384.48 → 105.1 for quantification) . Validate with spike-recovery assays (≥80% recovery).

Q. What are the implications of intermolecular hydrogen bonding in the solid-state structure for drug formulation?

- Crystallographic Insights : Analyze X-ray data (e.g., CCDC entries) to identify hydrogen bonds between the carboxylic acid and benzoyl groups. Such interactions may affect solubility and dissolution rates. For example, strong H-bonding networks correlate with lower aqueous solubility, necessitating co-crystallization or salt formation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.